molecular formula C4OS5 B11100981 5-Thioxo[1,3]dithiolo[4,5-d][1,3]dithiol-2-one

5-Thioxo[1,3]dithiolo[4,5-d][1,3]dithiol-2-one

Cat. No.: B11100981
M. Wt: 224.4 g/mol
InChI Key: WYURDIXWOINMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Thioxo[1,3]dithiolo[4,5-d][1,3]dithiol-2-one: is a sulfur-containing heterocyclic compound with the molecular formula C4OS5 It is known for its unique structure, which includes a five-membered ring with sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Thioxo[1,3]dithiolo[4,5-d][1,3]dithiol-2-one typically involves a multi-step process starting from carbon disulfide. One common method includes the reduction of carbon disulfide with alkaline metals in the presence of anhydrous dimethylformamide (DMF) or other aprotic co-solvents. This reaction yields a dianion intermediate, which undergoes thermal rearrangement and subsequent reactions with thiophosgene to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate safety measures and optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Thioxo[1,3]dithiolo[4,5-d][1,3]dithiol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different sulfur-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: 5-Thioxo[1,3]dithiolo[4,5-d][1,3]dithiol-2-one is used as a building block for the synthesis of complex organic molecules. It serves as a precursor to bis(ethylene-dithio)tetrathiafulvalene, a compound with superconducting properties .

Biology and Medicine: Research into the biological and medicinal applications of this compound is limited

Industry: In the industrial sector, the compound’s high sulfur content makes it a candidate for the development of materials with high refractive indices and thermoelectric properties .

Mechanism of Action

The mechanism of action of 5-Thioxo[1,3]dithiolo[4,5-d][1,3]dithiol-2-one involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can lead to the formation of coordination complexes with metals, which are of interest in materials science and catalysis. The compound’s reactivity also allows it to participate in redox reactions, influencing its behavior in different chemical environments .

Comparison with Similar Compounds

    1,3-Dithiolo[4,5-d][1,3]dithiole-2,5-dione: Another sulfur-containing heterocycle with similar reactivity.

    1,3,4,6-Tetrathiapentalene-2,5-dione: Known for its use in the synthesis of superconducting materials.

    2-Oxo-1,3-dithiole-4,5-dithiolate: A ligand used in coordination chemistry

Uniqueness: 5-Thioxo[1,3]dithiolo[4,5-d][1,3]dithiol-2-one stands out due to its specific ring structure and the presence of multiple sulfur atoms, which confer unique chemical properties and reactivity. Its ability to form stable coordination complexes and participate in redox reactions makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

5-sulfanylidene-[1,3]dithiolo[4,5-d][1,3]dithiol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4OS5/c5-3-7-1-2(8-3)10-4(6)9-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYURDIXWOINMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(SC(=O)S1)SC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4OS5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.